Methyl 2-formyloctadecanoate
Description
Methyl 2-formyloctadecanoate is a methyl ester derivative of a long-chain fatty acid (octadecanoic acid) with a formyl (-CHO) functional group at the second carbon position. Notably, the formyl group distinguishes it from structurally related esters, such as hydroxyl-substituted or unsubstituted methyl esters, which are discussed in the evidence (e.g., Methyl 2-hydroxydodecanoate, Methyl pentadecanoate) .
Properties
CAS No. |
38620-88-1 |
|---|---|
Molecular Formula |
C20H38O3 |
Molecular Weight |
326.5 g/mol |
IUPAC Name |
methyl 2-formyloctadecanoate |
InChI |
InChI=1S/C20H38O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19(18-21)20(22)23-2/h18-19H,3-17H2,1-2H3 |
InChI Key |
KNYPPUDDPVSAQF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCC(C=O)C(=O)OC |
Origin of Product |
United States |
Chemical Reactions Analysis
Hydrolysis
Methyl 2-formyloctadecanoate undergoes hydrolysis in the presence of water and acid/base catalysts, yielding 2-formyloctadecanoic acid . This reaction is reversible and depends on pH:
-
Acid-catalyzed hydrolysis : Uses protic acids (e.g., H₂SO₄) to protonate the carbonyl oxygen, facilitating nucleophilic attack by water.
-
Base-catalyzed hydrolysis : Involves deprotonation of the hydroxyl group to form an alkoxide intermediate.
| Reaction Conditions | Products | Observations |
|---|---|---|
| Acidic conditions | 2-formyloctadecanoic acid | Reversible; equilibrium shifts toward acid at low pH |
| Alkaline conditions | Sodium salt of 2-formyloctadecanoic acid | Reversible; favors deprotonated acid at high pH |
Condensation Reactions
The formyl group (-CHO) in this compound acts as an electrophilic site, enabling nucleophilic addition or aldol-like condensations . These reactions are critical for synthesizing complex molecules:
-
Mechanism : The aldehyde group reacts with nucleophiles (e.g., enolates, amines) to form imines, alcohols, or cross-linked products.
-
Applications : Used in organic synthesis to construct cyclic or branched structures, such as γ-ketoaldehydes.
Dehydration and Elimination
While not explicitly detailed for this compound, analogous esters undergo acid-catalyzed dehydration to form α,β-unsaturated esters. For example, sulfuric acid may eliminate water from the ester to generate conjugated double bonds . This reaction could potentially yield unsaturated derivatives of this compound:
Proposed Reaction :
Analytical and Spectral Insights
Key structural features are confirmed via:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
Methyl 2-hydroxydodecanoate (C13H26O3, MW 230.34) shares a similar substitution pattern (position 2) but replaces the formyl group with a hydroxyl (-OH). This difference significantly impacts reactivity and physical properties:
- Reactivity: The hydroxyl group enables hydrogen bonding and participation in esterification or oxidation reactions, whereas the formyl group in Methyl 2-formyloctadecanoate is more electrophilic, favoring nucleophilic additions (e.g., condensation reactions) .
- Physical Properties: The longer C18 chain in this compound likely increases its melting point and hydrophobicity compared to the C12-based Methyl 2-hydroxydodecanoate.
Methyl pentadecanoate (C15H30O2) lacks substituents on the alkyl chain, making it less polar and more stable under oxidative conditions compared to aldehydic derivatives like this compound .
Diterpenoid Methyl Esters (Plant Resin Derivatives)
lists diterpenoid methyl esters (e.g., sandaracopimaric acid methyl ester, torulosic acid methyl ester), which are structurally distinct due to their cyclic terpene backbones. These compounds exhibit higher rigidity and lower solubility in nonpolar solvents compared to linear aliphatic esters like this compound .
Physical and Chemical Properties (Inferred)
Based on analogous compounds:
Key Trends :
- Chain Length : Longer chains (C18 vs. C12/C15) increase molecular weight and hydrophobicity.
- Substituent Effects : Polar groups (e.g., -CHO, -OH) enhance solubility in polar solvents but may reduce thermal stability.
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